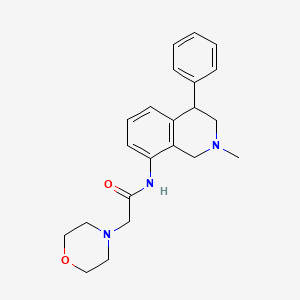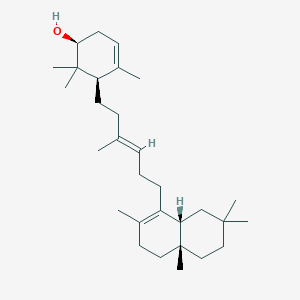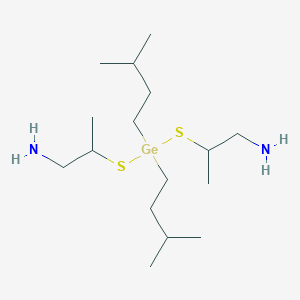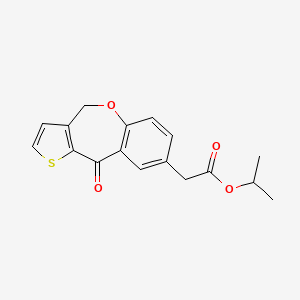
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate is synthesized from 4-(2-carboxy-3-thienylmethoxy)phenylacetic acid. The synthesis involves a process comprising acid halide formation followed by esterification . The reaction conditions typically include the use of an acid catalyst and a suitable solvent to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized derivatives .
Scientific Research Applications
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate can be compared with other similar compounds, such as:
4-(4,10-dihydro-10-oxothieno(3,2-c)(1)-benzoxepin-8-yl)butanol: Another compound with a similar core structure but different functional groups.
Isopropyl 4,10-dihydro-10-oxothieno(3,2-c)(1)benzoxepin-8-carboxylate: A related ester with a carboxylate group instead of an acetate group
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds .
Properties
CAS No. |
63050-09-9 |
|---|---|
Molecular Formula |
C17H16O4S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
propan-2-yl 2-(10-oxo-4H-thieno[3,2-c][1]benzoxepin-8-yl)acetate |
InChI |
InChI=1S/C17H16O4S/c1-10(2)21-15(18)8-11-3-4-14-13(7-11)16(19)17-12(9-20-14)5-6-22-17/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
VSDYPXFLUNDKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=C(C2=O)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


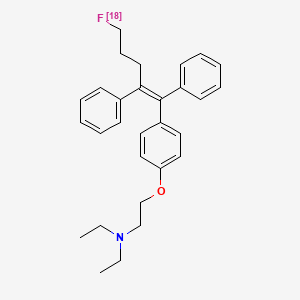

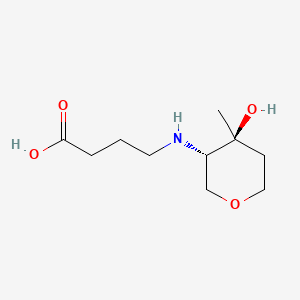
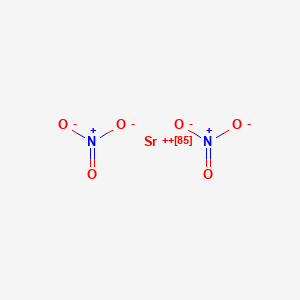

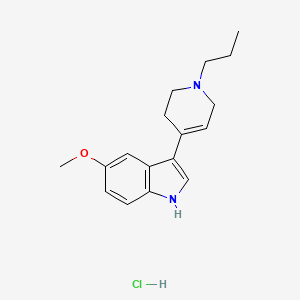

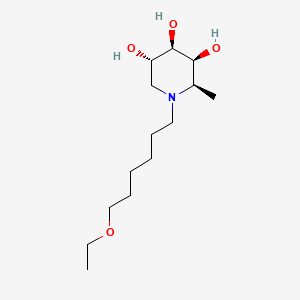
![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
